Chaetomellic acid B-d3 (disodium)

Description

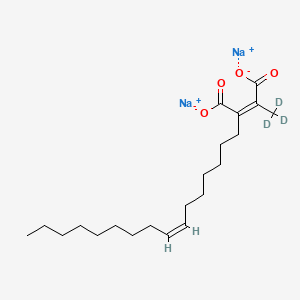

Chaetomellic Acid B-d3 (disodium) is a deuterium-labeled derivative of Chaetomellic Acid B, a naturally occurring alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta . The compound is synthesized by replacing three hydrogen atoms in the methyl group of Chaetomellic Acid B with deuterium (CD₃), resulting in the molecular formula C₂₁H₃₁D₃Na₂O₄ (molecular weight: 399.49 g/mol) . This modification enhances metabolic stability through the deuterium isotope effect, making it a valuable tool for pharmacokinetic and mechanistic studies . Chaetomellic Acid B-d3 (disodium) is a highly specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme critical for Ras protein activation, which is implicated in cancer progression . It is supplied as a disodium salt to improve solubility in polar solvents like DMSO and chloroform .

Properties

Molecular Formula |

C21H34Na2O4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |

InChI |

InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |

InChI Key |

FJQLDNIZWYJEEX-HSIFYRSESA-L |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Chaetomellic Acid B-d3

Starting Materials and Key Precursors

The synthesis begins with functionalized precursors to introduce deuterium at specific positions:

- Deuterated methyl groups : CD₃I or deuterated methylating agents are used to incorporate deuterium into the maleic anhydride core.

- 2,2-Dichloropalmitic acid derivatives : Serve as precursors for radical cyclization to form the pyrrolidinone intermediate.

- Allylamine derivatives : Critical for constructing the aliphatic chain via atom transfer radical cyclization (ATRC).

Stepwise Synthesis

Formation of the Deuterated Maleic Anhydride Core

Deuteration of the methyl group :

Radical cyclization :

Functional rearrangement :

Hydrolysis to anhydride :

Conversion to Disodium Salt

Saponification of the anhydride :

Purification :

Alternative Routes

- Thiol-ene coupling : A maleic anhydride intermediate with a terminal alkene undergoes radical-mediated thiol-ene coupling with deuterated thiols to introduce CD₃ groups.

- Enzymatic decarboxylation : Prenylated FMN-dependent decarboxylases (e.g., TtnD) catalyze selective decarboxylation of α,β-unsaturated acids, though this method is less common for deuterated analogs.

Analytical Characterization

Challenges and Optimizations

- Deuterium incorporation efficiency :

- Stereochemical control :

- By-product removal :

Chemical Reactions Analysis

Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Chaetomellic acid B-d3 (disodium) is a dicarboxylic acid derived from the fermentation of Chaetomella acutiseta. It has a molecular formula of and a molecular weight of approximately 396.4718 g/mol. The compound exists as a disodium salt, which enhances its solubility in aqueous environments, making it suitable for various applications in biochemistry and pharmacology.

Potential Applications of Chaetomellic Acid B-d3 (disodium)

Chaetomellic acid B-d3 (disodium) has several potential applications across various fields:

- Medicinal Chemistry Chaetomellic acid B-d3 has demonstrated various biological activities that make it a compound of interest in medicinal chemistry.

- Pharmacological Applications The biological activities highlight the compound's promise in pharmacological applications and warrant further investigation into its mechanisms of action.

- RAS farnesyl protein transferase (FPTase) inhibitor Chaetomellic acid B has been shown to be a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase) . The association between RAS proteins and cancer has made Chaetomellic acid B a potential chemotherapeutic agent .

Research on Interactions with Biological Molecules

Research on the interactions of Chaetomellic acid B-d3 with biological molecules is crucial for understanding its mode of action. Preliminary studies suggest that it may interact with:

- Proteins involved in cell signaling pathways

- Enzymes related to metabolic processes

Further studies are needed to elucidate these interactions and their implications for biological activity and therapeutic applications.

Mechanism of Action

The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Chaetomellic Acid B-d3 (disodium) and related FPTase inhibitors:

Key Comparative Insights

Potency and Mechanism: Chaetomellic Acid B-d3 (disodium) shares the competitive inhibition mechanism of its parent compound, binding to the FPTase active site by mimicking farnesyl diphosphate (FPP) . Its deuterated form is hypothesized to exhibit enhanced metabolic stability without altering binding affinity . Chaetomellic Acid A is the most potent in the family (Kᵢ = 14 nM), while Zaragozic Acid A is less potent (Kᵢ = 120 nM) . Actinoplanic Acid B, though less selective, shows cellular activity due to its neutral structure .

Selectivity: Chaetomellic acids and Organic Acid exhibit >1,000-fold selectivity for FPTase over geranylgeranyl-protein transferase-I (GGPTase-I), critical for avoiding off-target effects . In contrast, Actinoplanic Acid B has lower selectivity (>20-fold) .

Cellular Uptake Limitations: The charged disodium group in Chaetomellic Acid B-d3 limits cellular permeability, rendering it inactive in whole-cell assays unless delivery vehicles are used . Actinoplanic Acid B and Zaragozic Acid A, being uncharged, show better cellular penetration .

Therapeutic Applications :

- Chaetomellic Acid A reduces renal fibrosis and glomerulosclerosis in chronic kidney disease models via inhibition of Ras-dependent pathways (e.g., ERK1/2 and Akt) . Chaetomellic Acid B-d3 (disodium) is primarily used as a research tool for tracing FPTase inhibition in isotopic studies .

Q & A

Q. What is the rationale for using deuterium labeling in Chaetomellic Acid B-d3 (disodium), and how does it enhance metabolic studies?

Deuterium labeling enables precise tracking of metabolic pathways and enzyme interactions by providing isotopically distinct signals in mass spectrometry or NMR. The deuterated form reduces metabolic degradation rates compared to non-labeled analogs, improving stability and traceability in in vivo systems . For example, the deuterium atoms in Chaetomellic Acid B-d3 allow researchers to distinguish endogenous versus exogenous compound distribution in studies of farnesyltransferase (FTase) inhibition .

Q. What synthetic methods are commonly employed to produce Chaetomellic Acid B-d3 (disodium)?

Two primary methods are used:

- Barton Radical Decarboxylation : Irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride, yielding high-purity products .

- Copper-Catalyzed Radical Cyclization : A one-pot synthesis starting from N-(3-hydroxypropyl)palmitamide, followed by cyclization and purification steps. This method minimizes chromatographic steps and enables structural diversification through thiol-ene coupling . Both approaches emphasize efficiency and scalability for isotopic labeling .

Q. Which analytical techniques are optimal for detecting and quantifying Chaetomellic Acid B-d3 (disodium) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Deuterium labeling facilitates differentiation from endogenous analogs, while stable isotope dilution ensures accurate quantification. For serum or tissue samples, methanol/water (90:10 v/v) is recommended for preparing stock solutions to maintain stability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Chaetomellic Acid B-d3’s inhibitory potency against FTase?

- In Vitro Assays : Use purified FTase (yeast or mammalian) with farnesyl pyrophosphate (FPP) as a substrate. Measure IC50 values via fluorescence-based assays comparing inhibition between deuterated and non-deuterated analogs. Include controls for non-specific binding (e.g., heat-inactivated enzyme) .

- Structural Insights : Perform molecular docking studies to analyze interactions between the deuterated compound and FTase’s active site. Highlight differences in hydrophobic tail interactions, as seen in sulfurated analogs with enhanced potency .

Q. How can contradictory data on IC50 values between studies be resolved?

Discrepancies often arise from enzyme sources (e.g., yeast vs. rat FTase) or assay conditions (e.g., pH, ionic strength). For example, Chaetomellic Acid B-d3’s IC50 against rat FTase is lower than yeast FTase due to mammalian enzymes’ higher FPP affinity . Standardize assays using recombinant FTase from consistent sources and validate with positive controls (e.g., chaetomellic acid C) .

Q. What methodological considerations are critical for optimizing in vivo studies of Chaetomellic Acid B-d3 in renal disease models?

- Dosage and Administration : Chronic dosing (e.g., 6 months in rat models) with intraperitoneal or oral routes to assess long-term effects on glomerulosclerosis .

- Outcome Measures : Use ultrasonography to quantify renal echogenicity in cortex and medulla, and histopathology to score arteriolar hyalinization .

- Deuterium Stability : Confirm isotopic integrity in tissue samples via LC-MS/MS to rule out metabolic exchange .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in FTase inhibition studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Compare analogs via ANOVA followed by post-hoc tests (e.g., Dunnett’s) to account for multiple comparisons. For in vivo data, apply non-parametric tests (e.g., Kruskal-Wallis) due to potential non-normal distributions of histopathological scores .

Q. How can researchers validate the specificity of Chaetomellic Acid B-d3’s enzyme inhibition?

- Competitive Binding Assays : Use radiolabeled FPP ([³H]-FPP) to assess displacement by the deuterated compound.

- Off-Target Screening : Test against related prenyltransferases (e.g., geranylgeranyltransferase) to confirm selectivity .

Comparative Studies

Q. How does Chaetomellic Acid B-d3 compare to non-deuterated analogs in metabolic stability assays?

Deuterated forms exhibit prolonged half-lives in hepatic microsome assays due to the kinetic isotope effect. For instance, Chaetomellic Acid B-d3 showed a 1.5-fold increase in stability compared to Chaetomellic Acid B in rat liver microsomes .

Q. What structural modifications enhance FTase inhibition efficacy?

Introducing sulfur-containing groups (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleic acid) improves potency by 5-fold compared to Chaetomellic Acid A. Molecular docking reveals enhanced hydrophobic interactions with FTase’s FPP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.